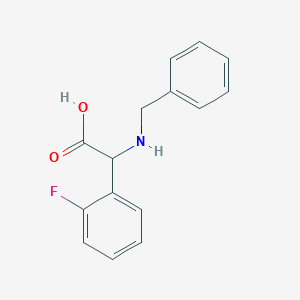![molecular formula C16H34N6 B13795805 1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine CAS No. 53727-52-9](/img/structure/B13795805.png)
1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine is a heterocyclic organic compound with the molecular formula C16H34N6. It is a derivative of piperazine, a well-known chemical structure in medicinal chemistry and pharmaceutical applications. This compound is characterized by the presence of two piperazine rings connected by ethyl linkers, making it a versatile building block in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine typically involves the reaction of piperazine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of the piperazine ring attack the electrophilic carbon atoms of the ethylene oxide or ethylene chlorohydrin, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as alkali metal hydroxides, can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen atoms can be substituted with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, in organic solvents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Various substituted piperazine derivatives, depending on the electrophile used.
科学的研究の応用
1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
作用機序
The mechanism of action of 1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. Its piperazine rings allow for strong binding interactions with target proteins, leading to changes in their conformation and function.
類似化合物との比較
Similar Compounds
1,4-Bis(2-hydroxyethyl)piperazine: Similar in structure but with hydroxyl groups instead of piperazine rings.
1,4-Bis(3-aminopropyl)piperazine: Contains aminopropyl groups instead of ethyl linkers.
1,2-Bis[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane: A more complex structure with additional aromatic rings.
Uniqueness
1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine is unique due to its dual piperazine rings connected by ethyl linkers, providing a versatile scaffold for the synthesis of various bioactive molecules. Its ability to undergo multiple types of chemical reactions and its wide range of applications in scientific research make it a valuable compound in both academic and industrial settings.
特性
CAS番号 |
53727-52-9 |
|---|---|
分子式 |
C16H34N6 |
分子量 |
310.48 g/mol |
IUPAC名 |
1,4-bis(2-piperazin-1-ylethyl)piperazine |
InChI |
InChI=1S/C16H34N6/c1-5-19(6-2-17-1)9-11-21-13-15-22(16-14-21)12-10-20-7-3-18-4-8-20/h17-18H,1-16H2 |
InChIキー |
XTBOYQTVOSNFEE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CCN2CCN(CC2)CCN3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795739.png)
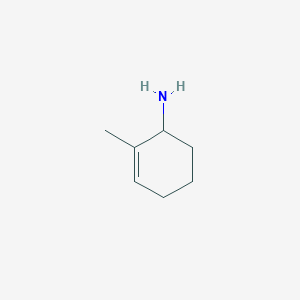
![Benzoic acid, 2-[(3-aminopropyl)amino]-](/img/structure/B13795743.png)
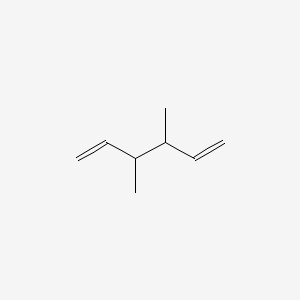
![(2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane](/img/structure/B13795757.png)

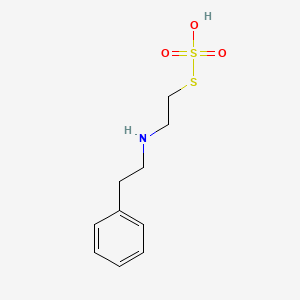
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795776.png)
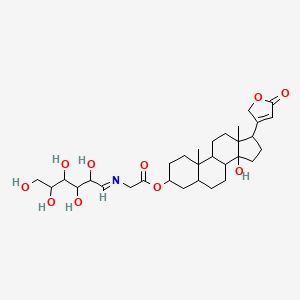
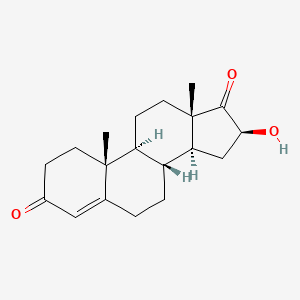
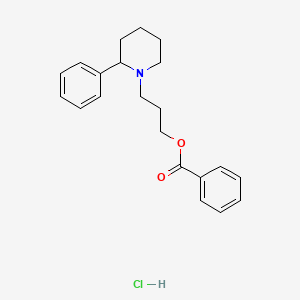
![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]-](/img/structure/B13795801.png)
